3-Ethyl-6,7-difluoro-1H-indazole
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Overview
Description
3-Ethyl-6,7-difluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6,7-difluoro-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-difluoroindazole, which can be achieved through the cyclization of 2,3-difluoronitrobenzene with hydrazine.
Ethylation: The 6,7-difluoroindazole is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-6,7-difluoro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to obtain reduced derivatives.
Substitution: The fluorine atoms on the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
3-Ethyl-6,7-difluoro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-6,7-difluoro-1H-indazole involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It can inhibit or activate specific pathways, leading to desired biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
3-Ethyl-1H-indazole: Lacks the difluoro substituents, resulting in different chemical properties.
6,7-Difluoro-1H-indazole: Lacks the ethyl group, affecting its reactivity and applications.
Properties
Molecular Formula |
C9H8F2N2 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-ethyl-6,7-difluoro-2H-indazole |
InChI |
InChI=1S/C9H8F2N2/c1-2-7-5-3-4-6(10)8(11)9(5)13-12-7/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
QLQNRSKRGRBTHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC(=C(C2=NN1)F)F |
Origin of Product |
United States |
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